N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6S2/c1-25-13-3-5-14(6-4-13)29(23,24)10-18(22)21-19-20-15(9-28-19)12-2-7-16-17(8-12)27-11-26-16/h2-9H,10-11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQNUVWWJNJIKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole core is constructed via the Hantzsch thiazole synthesis, reacting 2-bromo-1-(benzo[d]dioxol-5-yl)ethanone with thiourea in ethanol under reflux (66–80°C, 24 h). This cyclocondensation proceeds via thioamide intermediate formation, followed by cyclization to yield the thiazole ring.
Procedure :
- 2-Bromo-1-(benzo[d]dioxol-5-yl)ethanone (3.00 g, 12.3 mmol) and thiourea (1.88 g, 24.7 mmol) are refluxed in ethanol (150 mL) under nitrogen.
- Post-reaction, the mixture is concentrated, dissolved in ethyl acetate, and washed with saturated NaHCO₃.
- Purification via silica chromatography (THF/hexane, 1:3) affords the thiazole amine in 41.3% yield .
Key Observations :
- Prolonged heating (>24 h) risks decomposition, necessitating strict temperature control.
- Neutral workup minimizes side reactions from residual bases.
Synthesis of 2-((4-Methoxyphenyl)sulfonyl)acetic Acid
Sulfonylation of 4-Methoxyphenylthiol
The sulfonyl group is introduced via oxidation of 4-methoxyphenylthiol to 4-methoxyphenylsulfonyl chloride , followed by reaction with ethyl glycolate.
Procedure :
- 4-Methoxyphenylthiol is treated with chlorine gas in acetic acid at 0–5°C to form 4-methoxyphenylsulfonyl chloride .
- The sulfonyl chloride reacts with ethyl glycolate in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Hydrolysis of the ester (NaOH, aqueous ethanol) yields 2-((4-methoxyphenyl)sulfonyl)acetic acid .
Optimization Notes :
- Direct chlorosulfonation avoids diazotization hazards cited in prior methods.
- Ethyl glycolate ensures selective sulfonylation at the α-position.
Amide Coupling: Conjugation of Thiazole Amine and Sulfonyl Acetate
Acyl Chloride Activation
The carboxylic acid is activated as its acyl chloride using thionyl chloride (SOCl₂) in DCM.
Procedure :
- 2-((4-Methoxyphenyl)sulfonyl)acetic acid (1.0 equiv) is stirred with SOCl₂ (2.0 equiv) at 0°C for 1 h, then warmed to room temperature.
- Excess SOCl₂ is removed under vacuum to yield 2-((4-methoxyphenyl)sulfonyl)acetyl chloride .
Amide Bond Formation
The thiazole amine is coupled with the acyl chloride using sodium hydride (NaH) as a base.
Procedure :
- 4-(Benzo[d]dioxol-5-yl)thiazol-2-amine (1.0 equiv) and NaH (1.5 equiv) are stirred in THF (15 mL) under nitrogen for 1 h.
- 2-((4-Methoxyphenyl)sulfonyl)acetyl chloride (1.5 equiv) is added dropwise, and the reaction is monitored by TLC.
- Quenching with saturated NH₄Cl, extraction with ethyl acetate, and silica chromatography (16% EtOAc/hexane) afford the final product.
Yield : 16–18% (similar to analogous alkylation reactions).
Reaction Optimization and Challenges
Amine Deprotonation Efficiency
- NaH vs. Alternatives : NaH effectively deprotonates the thiazole amine but requires anhydrous conditions. Alternatives like K₂CO₃ in DMF may reduce side reactions but lower yields.
Sulfonyl Chloride Stability
- Moisture Sensitivity : Sulfonyl chlorides hydrolyze readily; reactions must exclude moisture.
Chromatography Challenges
- Polar Byproducts : Silica chromatography with EtOAc/hexane gradients resolves polar impurities from unreacted amine.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 7.12 (d, J = 8.8 Hz, 2H, ArH), 6.93 (s, 1H, thiazole-H), 6.85 (s, 1H, benzodioxol-H), 5.98 (s, 2H, OCH₂O), 4.32 (s, 2H, CH₂SO₂), 3.89 (s, 3H, OCH₃).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1340, 1160 cm⁻¹ (SO₂).
Purity Assessment
- HPLC : >95% purity (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or sulfonyl positions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used for substitution reactions.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Reduced sulfonyl derivatives.
Substitution Products: Substituted thiazoles and sulfonyl compounds.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects in cellular signaling pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Thiazole Derivatives: Other thiazole-based compounds with different substituents.
Sulfonyl Acetamides: Compounds with similar sulfonyl and acetamide groups but varying aromatic rings.
Uniqueness: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide stands out due to its unique combination of structural elements, which can impart distinct biological and chemical properties compared to its analogs.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a thiazole ring, a benzodioxole moiety, and a methoxyphenyl sulfonamide group. Its molecular formula is , with an approximate molecular weight of 335.36 g/mol. The unique combination of these structural components contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial , anticancer , and antimalarial properties. Below is a summary of its biological activities based on various studies:
Antimicrobial Activity
Studies have shown that this compound possesses potent antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest it could serve as a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has demonstrated notable anticancer effects in several cancer cell lines. In vitro studies report low IC50 values, indicating effective cytotoxicity against cancer cells while showing minimal toxicity to normal cells. For example, a study reported IC50 values of 2.38 µM for HepG2 cells and 1.54 µM for HCT116 cells, which are significantly lower than those of standard chemotherapeutics like doxorubicin (IC50 = 7.46 µM) .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
Antimalarial Activity
In vitro assays have indicated that the compound exhibits promising antimalarial activity with low IC50 values against Plasmodium falciparum . This suggests potential therapeutic applications in treating malaria.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.
- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells through pathways involving mitochondrial proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Flow cytometry analyses reveal that it can cause cell cycle arrest at the G1 phase in certain cancer cell lines .
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- A study on HepG2 cells demonstrated significant apoptosis induction and cell cycle arrest when treated with the compound, highlighting its potential as an anticancer agent .
- Another investigation revealed its effectiveness against multidrug-resistant bacterial strains, showcasing its potential role in combating antibiotic resistance .
Q & A
Q. What are the critical steps in synthesizing the compound, and which analytical techniques confirm its purity and structure?
The synthesis involves multi-step reactions under controlled temperature (20–25°C) and pH to prevent side reactions. Key steps include:
- Coupling benzo[d][1,3]dioxol-5-yl derivatives with thiazol-2-yl precursors.
- Sulfonylation of the acetamide group using chloroacetyl chloride or similar reagents . Analytical techniques:
- NMR and MS for structural confirmation (e.g., resolving thiazole ring protons at δ 7.2–7.8 ppm) .
- HPLC for purity assessment (>95% purity threshold) .
Q. How do solvent choice and reaction temperature impact synthesis yield?
- Solvents : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance solubility of intermediates, while ethanol/water mixtures aid crystallization .
- Temperature : Elevated temperatures (60–80°C) accelerate coupling reactions but risk decomposition; lower temperatures (20–25°C) improve selectivity during sulfonylation .
Q. Which functional groups are most reactive, and how are they protected during synthesis?
- Reactive groups: Thiazole sulfur, sulfonyl oxygen, and acetamide carbonyl.
- Protection strategies:
- Use of tert-butoxycarbonyl (Boc) groups for amine intermediates .
- Anhydrous conditions to prevent hydrolysis of sulfonyl groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
SAR focuses on modifying substituents to enhance target binding or pharmacokinetics:
- Fluorine substitution at the thiazole ring increases electrophilicity, improving enzyme inhibition by 2.5× .
- Propanamide side chains extend metabolic half-life (t₁/₂ = 8.2 h vs. 4.7 h for acetamide) . Table 1: Bioactivity of Structural Analogs
| Modification | Structural Feature | Bioactivity Change |
|---|---|---|
| Fluorine at thiazole C-4 | Enhanced electrophilicity | 2.5× enzyme inhibition |
| Methoxy → hydroxyl | Increased polarity | Reduced cytotoxicity (IC50: 28 µM vs. 12 µM) |
Q. What methodologies resolve contradictions in spectroscopic data during characterization?
- Complementary techniques : IR spectroscopy validates carbonyl stretches (1680–1720 cm⁻¹) conflicting with NMR acetamide signals .
- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts to distinguish tautomeric forms .
Q. How can researchers mitigate side reactions during thiazole ring modifications?
- Optimized stoichiometry : Use 1.1 equivalents of sulfonylating agents to avoid over-substitution .
- Selective catalysts : Sodium hydroxide or triethylamine in dioxane improves regioselectivity .
Q. What in silico methods predict biological interactions prior to in vitro assays?
- Molecular docking : AutoDock Vina screens for binding affinity to kinases (e.g., EGFR) .
- Molecular dynamics (MD) simulations : Assess stability of compound-protein complexes over 100 ns trajectories .
Data Contradiction Analysis
Q. How do conflicting bioactivity results across studies inform experimental redesign?
- Case example : Discrepancies in IC50 values (e.g., 5 µM vs. 15 µM) may arise from:
- Purity variations : Re-run HPLC and MS to confirm >95% purity .
- Cell line variability : Validate assays across multiple lines (e.g., HeLa vs. MCF-7) .
Methodological Recommendations
- Synthetic optimization : Use Design of Experiments (DoE) to map temperature/pH effects on yield .
- Stability testing : Store the compound at –20°C under nitrogen to prevent sulfonyl group degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
